5-bromo-2-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide

Description

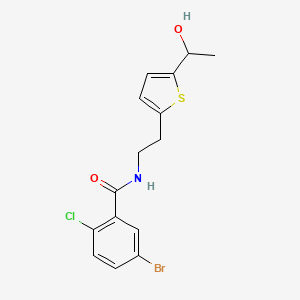

5-Bromo-2-chloro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a bromo-chloro-substituted aromatic core linked to a thiophene-ethyl-hydroxyethyl side chain.

Activation of 5-bromo-2-chlorobenzoic acid (e.g., via acid chloride formation).

Coupling with a secondary amine containing the thiophene-ethyl-hydroxyethyl moiety.

Protective group strategies (if required) to preserve the hydroxyethyl functionality during synthesis.

The compound’s structural complexity positions it as a candidate for targeting protein interactions, particularly in antibacterial or neurological contexts, based on similar benzamide derivatives discussed in the evidence .

Properties

IUPAC Name |

5-bromo-2-chloro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrClNO2S/c1-9(19)14-5-3-11(21-14)6-7-18-15(20)12-8-10(16)2-4-13(12)17/h2-5,8-9,19H,6-7H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDQSPYXHVDFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related benzamide derivatives from the evidence:

Structural and Functional Insights

Substituent Impact on Solubility :

- The target compound’s hydroxyethyl-thiophene side chain likely increases hydrophilicity compared to halogenated or aryl-substituted analogs (e.g., ’s methoxybenzamide or ’s thiadiazolyl derivative). This could enhance aqueous solubility, critical for bioavailability .

- Halogen-heavy analogs (e.g., 3,5-dibromo derivatives in ) prioritize lipophilicity, favoring membrane penetration but risking metabolic instability.

Biological Target Specificity: Compounds with thiazole/thiadiazole moieties (e.g., ) often exhibit affinity for enzymes or receptors with sulfur-rich binding pockets. The target compound’s thiophene group may mimic such interactions but with distinct spatial geometry.

Synthetic Complexity :

- The hydroxyethyl group in the target compound likely necessitates protective strategies (e.g., temporary silylation or acetylation) during synthesis, unlike simpler halogenated derivatives. This aligns with methods in , where amines were protected during alkylation .

Activity Data Limitations

While highlights antibacterial activity for GroEL/ES inhibitors, specific IC50 or MIC values for the target compound are absent in the provided sources. Similarly, ’s D3 receptor-binding data for related compounds cannot be directly extrapolated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.